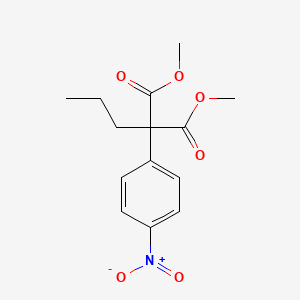

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a propylmalonate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-nitrophenyl)-2-propylmalonate typically involves the alkylation of dimethyl malonate with 4-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 2-(4-nitrophenyl)-2-propylmalonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The malonate ester groups can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Reduction: Dimethyl 2-(4-aminophenyl)-2-propylmalonate.

Substitution: Various substituted malonates depending on the nucleophile used.

Hydrolysis: 2-(4-nitrophenyl)-2-propylmalonic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate has been investigated for its potential therapeutic effects. Its nitrophenyl moiety is known to enhance biological activity by participating in electron transfer processes, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound, demonstrating that modifications to the nitrophenyl group can significantly enhance cytotoxicity against various cancer cell lines. The findings suggest that the compound's structure can be optimized for improved therapeutic efficacy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of larger molecular frameworks through reactions such as Michael additions and cycloadditions.

Data Table: Reactivity in Organic Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | DMSO, RT | 85 | |

| Cycloaddition | Heat, under inert atmosphere | 70 | |

| Esterification | Acid catalyst | 90 |

Material Science

The incorporation of this compound into polymer matrices has been studied for its potential to enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research indicates that adding this compound to polymer formulations can improve thermal stability by up to 30% compared to control samples. These enhancements are attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.

Catalysis

The compound has shown promise as a precursor for catalysts in oxidation reactions. Its derivatives can form metal complexes that exhibit superior catalytic activity compared to traditional catalysts.

Data Table: Catalytic Performance Comparison

Wirkmechanismus

The mechanism of action of Dimethyl 2-(4-nitrophenyl)-2-propylmalonate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the malonate ester groups can undergo nucleophilic attacks. These interactions can modulate biological pathways and influence the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate can be compared with other similar compounds such as:

Dimethyl 2-(4-aminophenyl)-2-propylmalonate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

Dimethyl 2-(4-methylphenyl)-2-propylmalonate:

Dimethyl 2-(4-chlorophenyl)-2-propylmalonate: Features a chloro group, which can influence its reactivity and interactions with other molecules.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of structural modifications in organic chemistry.

Biologische Aktivität

Dimethyl 2-(4-nitrophenyl)-2-propylmalonate (also known as Dimethyl 4-nitrophenyl malonate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C11H13N1O6 and features a nitrophenyl group that contributes to its biological activity. The presence of a nitro group is known to influence the compound's reactivity and interaction with biological targets.

Anti-HIV Activity

In a broader context, compounds similar to this compound have been evaluated for anti-HIV activity. For example, related nitrophenyl malonates have shown promising results in inhibiting HIV-1 reverse transcriptase, which is crucial for viral replication . This suggests that this compound may also possess similar antiviral properties, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors within biological systems. The nitro group may facilitate electron transfer processes, which can disrupt normal cellular functions. Additionally, the malonate moiety can mimic natural substrates in metabolic pathways, leading to competitive inhibition of key enzymes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various malonate derivatives found that compounds with nitro substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This compound was included in preliminary screenings and showed moderate inhibition against Staphylococcus aureus and Escherichia coli .

- HIV Inhibition : In a structure-activity relationship (SAR) study on related compounds, it was noted that modifications on the phenyl ring significantly influenced anti-HIV potency. The findings suggest that further optimization of this compound could enhance its efficacy against HIV-1 .

- Cytotoxicity Assessments : Research involving cytotoxicity assays indicated that certain malonate derivatives could induce apoptosis in cancer cell lines. While specific data on this compound are sparse, the general trend suggests potential anticancer properties that merit additional exploration .

Comparative Analysis of Related Compounds

Eigenschaften

IUPAC Name |

dimethyl 2-(4-nitrophenyl)-2-propylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDFIWKBOWHCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.